molecular formula C11H17N3O5 B162570 2'-Deoxy-5-(methoxymethyl)cytidine CAS No. 129580-10-5

2'-Deoxy-5-(methoxymethyl)cytidine

Cat. No.: B162570
CAS No.: 129580-10-5
M. Wt: 271.27 g/mol
InChI Key: IEYXVEIKPXIXML-DJLDLDEBSA-N
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Description

2'-Deoxy-5-(methoxymethyl)cytidine is a synthetic cytidine analog characterized by a methoxymethyl (-CH₂OCH₃) substitution at the 5-position of the pyrimidine ring. These analogs are pivotal in epigenetics, antiviral research, and cancer therapy, suggesting that this compound may share overlapping applications or mechanisms .

Properties

CAS No.

129580-10-5

Molecular Formula

C11H17N3O5

Molecular Weight

271.27 g/mol

IUPAC Name

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidin-2-one

InChI

InChI=1S/C11H17N3O5/c1-18-5-6-3-14(11(17)13-10(6)12)9-2-7(16)8(4-15)19-9/h3,7-9,15-16H,2,4-5H2,1H3,(H2,12,13,17)/t7-,8+,9+/m0/s1

InChI Key

IEYXVEIKPXIXML-DJLDLDEBSA-N

SMILES

COCC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O

Isomeric SMILES

COCC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O

Canonical SMILES

COCC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O

Synonyms

5-methoxymethyl-2-deoxycytidine
5-MoMe-DCT

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Chemical Properties

Compound Name Substituent at 5-Position Molecular Formula Molecular Weight Key Chemical Features
2'-Deoxy-5-(methoxymethyl)cytidine -CH₂OCH₃ C₁₁H₁₇N₃O₅ 287.27 g/mol Ether group enhances lipophilicity; stable to oxidation
5-Hydroxymethyl-2'-deoxycytidine (5hmdC) -CH₂OH C₁₀H₁₅N₃O₅ 257.24 g/mol Hydroxyl group confers polarity; prone to oxidation
5-Methyl-2'-deoxycytidine (5mdC) -CH₃ C₁₀H₁₅N₃O₄ 241.24 g/mol Methylation mimics natural epigenetic marks; stable
5-Aza-2'-deoxycytidine (Decitabine) -N (replaces C) C₈H₁₂N₄O₄ 228.20 g/mol Azanucleoside; induces DNA hypomethylation
  • Methoxymethyl vs. Hydroxymethyl (5hmdC): The methoxymethyl group increases lipophilicity compared to 5hmdC, likely improving membrane permeability. However, 5hmdC is a natural epigenetic marker involved in gene regulation, while the methoxy derivative may lack this biological role .
  • Methoxymethyl vs. Methyl (5mdC): The methyl group in 5mdC is a key epigenetic modification (5-methylcytosine), whereas the methoxymethyl group is synthetic. The latter’s bulkier structure could hinder recognition by DNA methyltransferases .
  • Methoxymethyl vs. Aza (Decitabine): Decitabine’s nitrogen substitution at the 5-position disrupts DNA methylation, making it a potent hypomethylating agent. The methoxymethyl analog lacks this mechanism but may exhibit unique stability or antiviral properties .

Stability and Reactivity

  • Acid Stability: 2'-Deoxy-5-methylisocytidine undergoes acid-catalyzed depyrimidinylation, but its pseudocytidine analog (e.g., 2'-Deoxy-1-methylpseudocytidine) shows enhanced stability . Methoxymethyl’s ether linkage may similarly resist acidic hydrolysis compared to 5hmdC’s hydroxyl group.
  • Oxidative Stability: The methoxymethyl group is less prone to oxidation than 5hmdC’s hydroxymethyl group, which can form 5-formylcytidine (5fC) or 5-carboxylcytidine (5caC) intermediates .

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